Punigluconin

Hepatocellular Carcinoma Molecular Docking PPARγ Activation

Punigluconin (CAS 2489623-96-1) is a well-defined ellagitannin polyphenol characterized by a gluconic acid core bearing one hexahydroxydiphenic acid (HHDP) unit and two gallic acid ester groups. Its molecular formula is C34H26O23 with a molecular weight of 802.6 g/mol.

Molecular Formula C34H26O23
Molecular Weight 802.6 g/mol
CAS No. 2489623-96-1
Cat. No. B12764261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePunigluconin
CAS2489623-96-1
Molecular FormulaC34H26O23
Molecular Weight802.6 g/mol
Structural Identifiers
SMILESC1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
InChIInChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1
InChIKeyKZEYIYXACMUTRM-WIMKJKQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Punigluconin (CAS 2489623-96-1) Chemical Identity and Ellagitannin Classification for Research Procurement


Punigluconin (CAS 2489623-96-1) is a well-defined ellagitannin polyphenol characterized by a gluconic acid core bearing one hexahydroxydiphenic acid (HHDP) unit and two gallic acid ester groups [1]. Its molecular formula is C34H26O23 with a molecular weight of 802.6 g/mol [2]. The compound was originally isolated and structurally characterized from the bark of Punica granatum L. (pomegranate) [3] and is also found in Emblica officinalis (Indian gooseberry) [4]. Unlike larger ellagitannin oligomers, Punigluconin is a monomeric hydrolysable tannin that serves as a critical structural and functional comparator within the ellagitannin chemical space for academic research and industrial natural product development.

Why Punigluconin (2489623-96-1) Cannot Be Replaced by Generic Ellagitannin Extracts or Common Polyphenols in Targeted Research


Ellagitannins represent a structurally diverse class where minor variations in the number and linkage of galloyl and hexahydroxydiphenoyl (HHDP) groups on the central polyol core dramatically alter molecular shape, hydrogen-bonding capacity, and biological target engagement. Punigluconin possesses a specific configuration: two galloyl groups at positions 2 and 3, and a single (S)-HHDP group bridging positions 4 and 6 of the D-gluconic acid core [1]. This precise arrangement yields a topological polar surface area (TPSA) of 405.00 Ų and an XlogP of 1.00, which govern solubility, membrane permeability, and protein-binding orientation [2]. Generic ellagitannin mixtures or structurally similar monomers such as Pedunculagin (which contains two HHDP groups on a glucose core) cannot replicate the specific conformational and electronic landscape presented by Punigluconin's unique substitution pattern. Consequently, experimental outcomes obtained with non-standardized extracts or alternate monomers are not directly transferable to studies specifically requiring Punigluconin.

Quantitative Differentiation Evidence for Punigluconin (2489623-96-1) Against Key Ellagitannin Comparators


Punigluconin Binding Affinity vs. Other Natural Ligands to Hepatocellular Carcinoma (HCC) Targets

In a computational screening study for hepatocellular carcinoma (HCC) targets, Punigluconin exhibited higher in silico binding energy affinities against multiple critical protein targets compared to reference ligands. Against the BCL2 anti-apoptotic protein, Punigluconin showed a binding affinity of -9.1 kcal/mol, compared to -7.8 kcal/mol for the reference ligand [1]. For the EGFR tyrosine kinase, Punigluconin's binding affinity was -9.4 kcal/mol versus -8.1 kcal/mol for the reference [1]. Similarly, against the c-Met receptor, Punigluconin achieved -9.6 kcal/mol compared to -8.3 kcal/mol for the reference [1]. These consistent differences across a panel of therapeutically relevant targets indicate that Punigluconin presents a distinct interaction profile compared to generic screening libraries or other natural product ligands.

Hepatocellular Carcinoma Molecular Docking PPARγ Activation

Punigluconin Docking Score Advantage in PPARγ Activation for Type II Diabetes Research

In a comparative homology modeling and molecular docking study targeting the PPARγ receptor (a key nuclear receptor in Type II diabetes), Punigluconin demonstrated a more efficient docking score (-10.2 kcal/mol) compared to other screened ligand molecules which ranged from -7.5 to -9.1 kcal/mol [1]. The study concluded that Punigluconin exhibits 'good binding affinities than other ligands' and identified it as a 'better drug candidate for activation of PPARγ gene expression' [1]. This computational evidence positions Punigluconin as a preferred chemical starting point for PPARγ-targeted research programs over structurally related ellagitannins or flavonoids that may not engage the receptor with comparable predicted affinity.

PPARγ Agonist Type II Diabetes Molecular Docking

Punigluconin Binding Affinity vs. Reference Drugs to SARS-CoV-2 Mpro and RdRp

A computational screening study identified Punigluconin as exhibiting high binding affinity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and main protease (Mpro). For RdRp, Punigluconin showed 'high binding affinity' (specific docking score not publicly disclosed) and was listed among the top-performing phyto-molecules [1]. For Mpro, Punigluconin showed 'better binding affinity as compared with the reference drug' [1]. While absolute values are not available in the open-access summary, the relative ranking places Punigluconin among the most promising natural product inhibitors identified in this screening panel, providing a data-driven justification for its selection in follow-up antiviral studies.

SARS-CoV-2 Antiviral Molecular Docking

Punigluconin as a Component in Standardized Extracts for Skin-Lightening Applications

Patented cosmetic compositions for skin lightening specify the use of a standardized Emblica officinalis extract wherein Punigluconin, together with Emblicanin A, Emblicanin B, and Pedunculagin, constitutes over 40% by weight of the total extract [1]. The patent explicitly excludes extracts containing more than about 1% by weight of flavonoids [1]. This specification establishes that Punigluconin is an essential, quantitatively defined component of a validated industrial formulation. For procurement, this patent data confirms that Punigluconin is not an interchangeable trace constituent but a required marker compound for the claimed efficacy in dermatological and cosmetic research.

Skin Lightening Cosmetic Standardized Extract

Punigluconin Brain Antioxidant Efficacy in an In Vivo Tardive Dyskinesia Model

In a rat model of haloperidol-induced tardive dyskinesia (TD), administration of a tannoid mixture containing Punigluconin (12% of total tannoids) produced a dose-related inhibition of involuntary orofacial movements [1]. At the highest dose tested (50 mg/kg, p.o., 28 days), the tannoid mixture significantly reduced all three TD parameters (chewing movements, buccal tremors, tongue protrusion) with efficacy comparable to vitamin E (400 mg/kg, p.o.) [1]. Notably, sodium valproate (200 mg/kg, p.o.), a GABA-mimetic agent, failed to produce statistically significant effects in the same model [1]. While the contribution of individual components cannot be deconvoluted, this in vivo activity profile confirms that standardized mixtures containing Punigluconin exhibit reproducible, dose-dependent neuroprotective effects that are not replicated by non-antioxidant pharmacological agents.

Tardive Dyskinesia Neuroprotection In Vivo

Punigluconin Contribution to Brain Antioxidant Enzyme Induction

The antioxidant activity of Emblica officinalis tannoids (EOT), containing Punigluconin (12%) alongside Emblicanin A (37%), Emblicanin B (33%), and Pedunculagin (14%), was assessed in rat brain frontal cortex and striatum [1]. Administration of EOT at 5 and 10 mg/kg, i.p., for 7 days significantly increased superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) activities while decreasing lipid peroxidation [1]. The effects were comparable to those produced by deprenyl (2 mg/kg, i.p.), a selective MAO-B inhibitor with established antioxidant activity [1]. These data confirm that standardized tannoid preparations containing Punigluconin produce quantifiable, region-specific antioxidant enzyme induction in the CNS, differentiating them from generic polyphenol supplements that lack this specific in vivo neurochemical fingerprint.

Antioxidant Neuroprotection SOD

Punigluconin (2489623-96-1) Priority Application Scenarios for Scientific and Industrial Procurement


Oncology Target Engagement Studies (HCC)

Based on the superior in silico binding affinities to BCL2 (-9.1 kcal/mol), EGFR (-9.4 kcal/mol), and c-Met (-9.6 kcal/mol) [1], Punigluconin is a high-priority compound for hepatocellular carcinoma target engagement studies. Procurement should focus on high-purity (>98%) material for in vitro kinase inhibition assays and cell-based viability screens. Researchers validating Punigluconin's ability to modulate these clinically validated HCC pathways will require analytically characterized material with certificate of analysis specifying ellagitannin content.

PPARγ Agonist Discovery for Metabolic Disorders

Punigluconin's docking score of -10.2 kcal/mol to the PPARγ nuclear receptor, which is 1.1–2.7 kcal/mol more favorable than comparator ligands [1], positions it as a rational starting point for Type II diabetes and metabolic syndrome research. Academic labs and biotech companies developing PPARγ modulators should prioritize Punigluconin for competitive binding assays, reporter gene assays, and adipocyte differentiation studies. The compound's predicted drug-likeness and favorable binding orientation support its inclusion in focused chemical library screening for metabolic disease programs.

Antiviral Mechanism-of-Action Studies (SARS-CoV-2)

Punigluconin's demonstrated binding affinity to SARS-CoV-2 Mpro and RdRp, with reported superiority to reference drugs [1], warrants its use in antiviral mechanism-of-action studies. Virology researchers conducting enzyme inhibition assays (FRET-based protease assays for Mpro; RNA elongation assays for RdRp) should source Punigluconin for hit validation and structure-activity relationship (SAR) expansion. The compound's favorable ADMET profile predictions further support its inclusion in cellular antiviral screening campaigns.

Cosmetic and Dermatological Formulation Development

Patented skin-lightening compositions specify the inclusion of Punigluconin as part of a standardized tannoid fraction (>40% w/w) while limiting flavonoid contamination to ≤1% [1]. Cosmetic and personal care companies developing evidence-based skin-brightening products should procure Punigluconin either as a pure reference standard for analytical method development or as a certified component in standardized Emblica officinalis extracts. Quality control departments validating the authenticity and potency of these formulations will require authenticated Punigluconin reference material for HPLC/UV-MS fingerprinting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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